![molecular formula C3HF6I B1339933 1,1,1,3,3,3-Hexafluoro-2-iodopropane CAS No. 4141-91-7](/img/structure/B1339933.png)
1,1,1,3,3,3-Hexafluoro-2-iodopropane
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-iodopropane (HFIP) is a fluorinated organic compound with a wide range of applications in organic synthesis, chemical research, and industrial applications. It is a colorless, volatile liquid with a sweet smell and a boiling point of -18.2°C. It is a highly reactive compound and is used in a variety of syntheses and in the production of polymers, polyurethane, and polyethylene. It is also used as a solvent for organic and inorganic compounds, as a reagent for the production of fluorinated compounds, and for the synthesis of pharmaceuticals and other materials.
Scientific Research Applications
Lithographic/Nanopatterning Materials
1,1,1,3,3,3-Hexafluoro-2-iodopropane is used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers. These polymers are crucial for lithographic and nanopatterning materials, which are essential in the production of microelectronic devices .
Friedel-Crafts Reactions
Due to its polarity and high ionizing power, this compound plays a significant role in Friedel-Crafts reactions. These reactions are a type of electrophilic aromatic substitution that is fundamental to the synthesis of complex molecules .
GCMS Sample Preparation
It is utilized in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS), which is a method used for analyzing compounds that can be vaporized without decomposition .
Solvent for Textiles and Plastics
This compound serves as a solvent in the manufacturing processes of textiles, plastics, and surface coatings. Its unique properties help in the production and finishing of these materials .
Catalyst Ligand
It is also used as a ligand for catalysts in organic synthesis reactions. Ligands are ions or molecules that bind to a central metal atom to form coordination complexes .
Epoxidation Catalysis
The compound catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide. Epoxidation is an essential reaction for the production of epoxy resins and other industrial chemicals .
Peptide Dissolution
It is employed as a solvent for dissolving peptides during various reactions. Peptides are short chains of amino acids that are building blocks of proteins .
Molecular Dynamics Simulation Studies
An all-atom model of 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP) is used in molecular dynamics simulation studies to understand its behavior at the molecular level .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6I/c4-2(5,6)1(10)3(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPFAXUTMJXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558536 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-iodopropane | |
CAS RN |
4141-91-7 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-1,1,1,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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